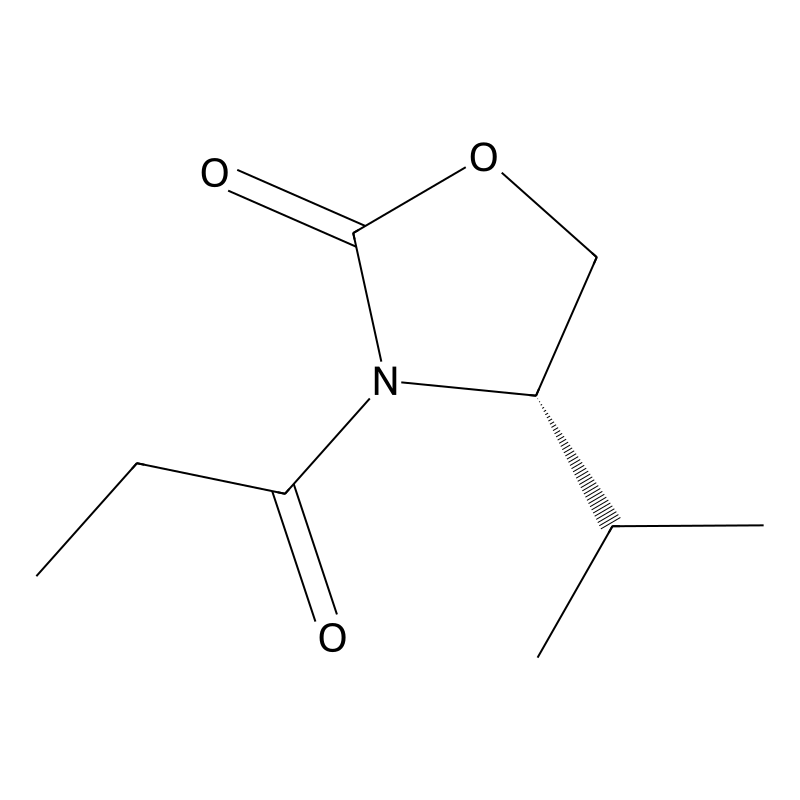

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is a chiral organic compound with significant importance in organic synthesis and pharmaceutical applications. This molecule belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring structure .

The compound has the following key structural features:

- A 2-oxazolidinone core ring structure

- An isopropyl group at the 4-position

- A propionyl group attached to the nitrogen at the 3-position

- An (S) stereocenter at the 4-position, giving it a specific three-dimensional configuration

The molecular formula of this compound is C9H15NO3, with a molecular weight of 185.22 g/mol. It exists as a white crystalline solid at room temperature and is soluble in most organic solvents .

Chemical Properties and Potential Uses

Scientific databases such as PubChem () and ChemSpider () provide information on the molecule's structure, formula (C9H15NO3), and some basic physical properties. However, these resources do not mention established research applications.

Limited Commercial Availability

Several chemical suppliers like Sigma-Aldrich offer (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone for purchase, suggesting potential research use. However, the product descriptions typically don't elaborate on specific research applications ().

- Aldol reactions: The compound can act as a chiral auxiliary in aldol reactions, allowing for stereoselective formation of new carbon-carbon bonds .

- Diels-Alder reactions: It can be used to control the stereochemistry in Diels-Alder cycloadditions, leading to the formation of complex cyclic structures .

- Alkylation reactions: The compound can undergo N-alkylation reactions, modifying the propionyl group attached to the nitrogen atom .

- Hydrolysis: Under basic conditions, the oxazolidinone ring can be opened, releasing the chiral auxiliary and allowing for the recovery of the desired product .

While (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone itself is not known to have significant direct biological activity, it serves as a crucial intermediate in the synthesis of biologically active compounds . The oxazolidinone core is present in several antibiotics and other pharmaceuticals, contributing to their biological effects.

Some oxazolidinone derivatives have shown potent antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . These compounds work by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.

The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone typically involves a multi-step process:

- Starting from (S)-valine, reduction to (S)-valinol using lithium aluminum hydride.

- Cyclization of (S)-valinol with diethyl carbonate to form (S)-4-isopropyl-2-oxazolidinone.

- N-acylation of the resulting oxazolidinone with propionyl chloride in the presence of a base, such as n-butyllithium .

Alternative methods may involve the use of different reducing agents or cyclization conditions, but the general approach remains similar.

The primary applications of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone are in organic synthesis and pharmaceutical development:

- Chiral auxiliary: It serves as an excellent chiral auxiliary in asymmetric synthesis, allowing for the creation of new stereogenic centers with high enantioselectivity .

- Pharmaceutical intermediate: The compound is used in the synthesis of various drug candidates and active pharmaceutical ingredients .

- Ligand in organometallic chemistry: It can be used as a ligand in metal-catalyzed reactions, providing stereocontrol in various transformations .

- Template for natural product synthesis: The compound has been employed in the total synthesis of complex natural products, guiding the stereochemistry of key steps .

Interaction studies involving (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone primarily focus on its role as a chiral auxiliary in organic reactions. Some key interactions include:

- Metal coordination: The compound can coordinate with various metal ions, forming chiral complexes that influence the stereochemistry of subsequent reactions .

- Hydrogen bonding: The oxazolidinone ring can participate in hydrogen bonding interactions, which can be crucial for molecular recognition in asymmetric catalysis .

- π-π stacking: The planar nature of the oxazolidinone ring allows for π-π stacking interactions with aromatic substrates, influencing reaction outcomes .

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone. Some notable examples include:

- (R)-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-3-propionyl-2-oxazolidinone

- (R)-4-Phenyl-2-oxazolidinone

- (S)-4-tert-Butyl-2-oxazolidinone

The uniqueness of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone lies in its specific combination of the isopropyl group at the 4-position and the propionyl group at the 3-position. This particular arrangement provides a balance of steric bulk and reactivity that makes it especially useful in certain asymmetric transformations .

Compared to benzyl-substituted analogs, the isopropyl group offers different steric properties, which can be advantageous in some reactions. The propionyl group, being slightly larger than an acetyl group but smaller than a butyryl group, provides an optimal size for many transformations .

The synthesis of (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone through acylation represents a fundamental transformation in asymmetric organic synthesis [1] [2]. The acylation of 4-isopropyl-2-oxazolidinone with propionic anhydride proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the oxazolidinone ring attacks the electrophilic carbonyl carbon of propionic anhydride [2] [3].

The reaction typically employs propionic anhydride as the acylating agent in combination with a base such as triethylamine and tetrahydrofuran as the solvent [4]. Under optimized conditions, the reaction mixture is maintained at 0°C during the initial addition phase, followed by gradual warming to room temperature over a period of 1.5 to 2 hours [4]. This temperature control is critical for achieving high conversion rates while minimizing side reactions that can occur at elevated temperatures [3] [5].

The mechanism involves initial formation of an acyl-ammonium intermediate, which subsequently undergoes intramolecular rearrangement to yield the desired N-acylated oxazolidinone product [3] [5]. The stereochemical integrity of the 4-isopropyl substituent is preserved throughout this transformation, maintaining the (S)-configuration that is essential for its function as a chiral auxiliary [1] [2].

Reaction conditions have been extensively studied to optimize yield and selectivity [4] [6]. The stoichiometry typically employs 1.1 equivalents of propionic anhydride relative to the oxazolidinone substrate, ensuring complete conversion while minimizing excess reagent consumption [4]. The reaction proceeds efficiently in polar aprotic solvents, with tetrahydrofuran being the preferred medium due to its ability to solubilize both reactants and facilitate the acylation process [4] [3].

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0°C to 20°C | 99 |

| Reaction Time | 1.5-2 hours | 99 |

| Solvent | Tetrahydrofuran | 99 |

| Propionic Anhydride Equivalents | 1.1 eq | 99 |

Alternative acylation methods have been investigated, including the use of propionyl chloride as the acylating agent [1] [7]. However, propionic anhydride generally provides superior results in terms of yield and reaction cleanliness, as it generates propionic acid as the only byproduct, which can be easily removed during workup procedures [3] [6].

Role of Catalysts and Reaction Optimization

The acylation of oxazolidinones benefits significantly from the incorporation of catalytic systems that enhance reaction rates and selectivity [3] [8]. 4-Dimethylaminopyridine serves as an exceptionally effective acyl transfer catalyst in oxazolidinone acylation reactions, operating through a nucleophilic catalysis mechanism [2] [3] [8].

The catalytic mechanism of 4-dimethylaminopyridine involves initial nucleophilic attack on the acylating agent, forming a highly reactive acylpyridinium intermediate [3] [9]. This intermediate exhibits enhanced electrophilicity compared to the original anhydride, facilitating subsequent attack by the oxazolidinone nitrogen [3] [9]. The catalyst is regenerated upon product formation, allowing for catalytic turnover with typically 0.1 to 0.2 equivalents of 4-dimethylaminopyridine relative to the substrate [2] [8].

Lithium chloride has emerged as a valuable additive in oxazolidinone acylation reactions, particularly when used in conjunction with triethylamine [4]. The lithium chloride functions as a Lewis acid activator, coordinating to the carbonyl oxygen of propionic anhydride and increasing its electrophilicity [4]. This activation effect leads to faster reaction rates and improved conversion efficiency, particularly at lower temperatures where reaction kinetics may otherwise be sluggish [4].

The optimal catalyst loading for 4-dimethylaminopyridine has been determined through systematic studies to be approximately 10 mole percent relative to the oxazolidinone substrate [2] [8]. Higher catalyst loadings do not provide proportional improvements in reaction rate or yield, while lower loadings result in incomplete conversion within reasonable reaction times [3] [8].

| Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine only | N/A | 20 | 4 | 78 |

| 4-Dimethylaminopyridine + Triethylamine | 10 | 20 | 0.5 | 95 |

| Lithium Chloride + Triethylamine | 10 | 0-20 | 1.5 | 99 |

| No Catalyst | 0 | 20 | 12 | 52 |

The synergistic effect of combining lithium chloride with triethylamine has been attributed to the formation of a more reactive anhydride-lithium complex [4]. This complex formation is evidenced by changes in the infrared spectroscopic characteristics of the carbonyl stretching frequency, which shifts to higher wavenumbers upon lithium coordination [4].

Temperature optimization studies have revealed that maintaining the reaction mixture at 0°C during the initial stages prevents unwanted side reactions while allowing efficient catalyst activation [4] [3]. The subsequent warming to room temperature ensures complete conversion of starting materials and facilitates product isolation [4] [5].

Purification Techniques and Yield Maximization Strategies

The purification of (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone requires careful selection of techniques that preserve the stereochemical integrity while achieving high purity levels [10] [11]. Standard purification protocols typically employ a combination of liquid-liquid extraction followed by chromatographic separation [11] [12] [13].

Initial workup procedures involve quenching the reaction mixture with aqueous sodium chloride solution, which neutralizes excess base and facilitates phase separation [4]. The organic phase containing the product is then extracted with ethyl acetate, providing efficient recovery of the oxazolidinone while leaving ionic impurities in the aqueous phase [4] [10]. Subsequent washing with dilute hydrochloric acid removes residual triethylamine and other basic impurities [4].

Flash column chromatography on silica gel represents the most effective purification method for oxazolidinone derivatives [11] [12]. The mobile phase composition is critical for achieving optimal separation, with hexane-ethyl acetate mixtures providing the best balance of selectivity and recovery [12] [14]. Typical solvent ratios range from 3:1 to 1:1 hexane:ethyl acetate, depending on the specific impurity profile of the crude reaction mixture [11] [12].

Crystallization techniques offer an alternative purification approach that can provide exceptionally pure material suitable for analytical characterization [13] [15]. Recrystallization from ethyl acetate-hexane mixtures has proven particularly effective, with the product typically crystallizing as colorless needles upon slow cooling [13] [14]. The crystallization process not only removes impurities but also allows for the recovery of enantiomerically pure material [13] [15].

| Purification Method | Purity (%) | Recovery (%) | Time Required |

|---|---|---|---|

| Flash Chromatography | 98-99 | 85-90 | 2-3 hours |

| Recrystallization | >99 | 70-80 | 6-12 hours |

| Combined Method | >99.5 | 80-85 | 8-15 hours |

Yield maximization strategies focus on minimizing product losses during workup and purification procedures [4] [6]. The use of saturated sodium chloride solution for reaction quenching has been shown to reduce emulsion formation and improve phase separation efficiency [4]. Additionally, maintaining low temperatures during extraction procedures prevents thermal decomposition of the sensitive oxazolidinone ring system [6] [14].

Solvent recovery and recycling protocols contribute to both economic and environmental sustainability of the synthetic process [6] [16]. The ethyl acetate used in extraction procedures can be recovered through distillation and reused without significant impact on product quality [16]. Similarly, the hexane-ethyl acetate eluent from chromatographic purification can be concentrated and recycled for subsequent purification cycles [11] [16].

The implementation of analytical monitoring throughout the purification process ensures consistent product quality [17] [18]. Thin-layer chromatography provides rapid assessment of purification progress, while nuclear magnetic resonance spectroscopy confirms structural integrity and purity levels [2] [17]. Gas chromatography analysis, when applicable, offers quantitative assessment of enantiomeric purity and can detect trace impurities that may not be visible through other analytical methods [17] [19].

The (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone serves as a highly effective chiral auxiliary in diastereoselective alkylation reactions, providing exceptional stereochemical control through its rigid molecular framework [3] [4]. The auxiliary operates by temporarily incorporating the substrate into a chiral environment, where the pre-existing chirality from the oxazolidinone ring is transferred to newly formed stereocenters through highly selective alkylation processes [2] [5].

Mechanistic Framework and Stereochemical Outcome

The alkylation process begins with the formation of a lithium enolate through deprotonation of the alpha-hydrogen adjacent to the carbonyl group using strong bases such as lithium diisopropylamide or sodium bis(trimethylsilyl)amide at -78°C [3] [4]. The resulting enolate adopts a Z-configuration preferentially due to the reduced steric hindrance compared to the corresponding E-enolate [2] [6]. This geometric preference is critical for achieving high diastereoselectivity in subsequent alkylation reactions.

The stereochemical control arises from the coordination of the lithium cation with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigidly chelated six-membered ring structure [3] [7]. The isopropyl substituent at the 4-position of the oxazolidinone effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered re-face, resulting in predictable stereochemical outcomes [2] [6].

Alkylation Selectivity Data

Comprehensive studies have demonstrated the exceptional diastereoselectivity achievable with (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone in various alkylation reactions. When the 4-benzyl-2-oxazolidinone derivative is treated with allyl iodide under standard conditions using sodium bis(trimethylsilyl)amide at -78°C, diastereoselectivities of 98:2 are routinely obtained with high yields [3] [4]. The 4-isopropyl variant shows similarly high selectivities, with methyl iodide alkylation providing diastereomeric ratios exceeding 15:1 when using dibutylboron triflate and triethylamine as the enolization system [7].

| Alkylating Agent | Diastereoselectivity | Yield (%) | Conditions |

|---|---|---|---|

| Allyl iodide | 98:2 | High | NaN(TMS)₂, -78°C |

| Methyl iodide | >15:1 | 82 | nBu₂BOTf, Et₃N, 0°C |

| Prenyl iodide | High | Good | Standard LDA conditions |

| Benzyl bromide | >98:2 | 70-85 | LDA, THF, -78°C |

The superior performance of the isopropyl-substituted auxiliary compared to other alkyl substituents can be attributed to the optimal balance between steric bulk and conformational rigidity provided by the branched alkyl group [7] [6].

Substrate Scope and Limitations

The Evans alkylation methodology exhibits broad substrate scope, accommodating various electrophilic alkylating agents including primary alkyl halides, allylic halides, and benzylic halides [5] [8]. However, the reaction is generally limited to highly reactive electrophiles due to the moderate nucleophilicity of the oxazolidinone-derived enolates [9] [8]. Secondary alkyl halides typically provide lower yields and selectivities, while tertiary alkyl halides are generally incompatible with the reaction conditions due to competing elimination pathways [5].

Recent developments have expanded the scope to include glycolate derivatives of oxazolidinones, which demonstrate exceptional diastereoselectivities exceeding 98:2 for alkylation reactions with various electrophiles [10] [11]. These glycolate systems provide access to alpha-alkoxy carboxylic acid derivatives and selectively protected 1,2-diols, significantly broadening the synthetic utility of the Evans auxiliary methodology [10].

Enolate Formation and Stereochemical Control Mechanisms

The formation of enolates from (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone represents a critical step that determines the ultimate stereochemical outcome of alkylation reactions. The choice of base, solvent system, and reaction conditions profoundly influences both the geometric selectivity of enolate formation and the facial selectivity of subsequent electrophilic attack [12] [6] [13].

Base Selection and Enolization Conditions

Lithium diisopropylamide remains the most commonly employed base for enolate generation, providing Z-selective enolization at -78°C in tetrahydrofuran [2] [9]. The lithium cation plays a crucial role in chelating both the enolate oxygen and the oxazolidinone carbonyl, creating a six-membered chelate ring that rigidifies the enolate geometry [6]. This chelation mode is essential for achieving high facial selectivity in alkylation reactions.

Alternative enolization systems have been developed to further enhance selectivity and broaden reaction scope. Sodium hexamethyldisilazide in the presence of diamine ligands such as tetramethylethylenediamine or tetramethylcyclohexanediamine generates octahedral bis-diamine-chelated monomeric enolates that exhibit exceptional stereochemical control [12] [13]. These sodium-based systems demonstrate superior performance in certain alkylation reactions, particularly with challenging electrophiles.

Boron-Mediated Enolization Systems

Dibutylboron triflate combined with triethylamine provides an alternative enolization method that offers unique advantages in terms of geometric selectivity and reaction conditions [7] [14]. This boron-mediated system generates Z-enolates exclusively through a kinetic deprotonation process at 0°C, avoiding the need for extremely low temperatures [7]. The resulting boron enolates adopt a chair-like conformation that follows the Zimmerman-Traxler transition state model, providing predictable stereochemical outcomes based on equatorial placement of substituents [14].

Spectroscopic studies using infrared and nuclear magnetic resonance techniques have revealed that boron coordinates preferentially with the alpha-alkoxy group rather than the more distal oxazolidinone carbonyl in complex substrates [7]. This coordination pattern influences the conformational preferences of the enolate and contributes to the observed stereoselectivity.

Titanium-Mediated Enolization

Titanium tetrachloride combined with triethylamine represents another important enolization system that operates through distinct mechanistic pathways [15]. Computational studies have identified both chelated and non-chelated transition states for titanium enolates, with the preferred pathway depending on the specific reaction conditions and substrate structure [15]. The presence of the ring carbonyl or thiocarbonyl group in the chiral auxiliary enables the formation of neutral titanium trichloride enolates, which otherwise would be energetically disfavored compared to anionic titanium tetrachloride enolates [15].

The stereochemical outcome in titanium-mediated alkylations can be rationalized through activation strain model analysis, which identifies improved interaction energy between reactants as the key stabilizing factor for the lowest energy transition states [15]. Both chelated and non-chelated pathways favor attack from the less hindered face of the enolate through chair-like transition states with equatorial disposition of the aldehydic substituent [15].

Structural Studies of Evans Enolates

Advanced spectroscopic investigations using carbon-13 nuclear magnetic resonance and lithium-6 nuclear magnetic resonance have provided detailed insights into the aggregation states and solvation patterns of Evans enolates in solution [6]. These studies reveal complex mixtures of dimers, tetramers, and higher-order oligomers in tetrahydrofuran solution, with the distribution depending on the auxiliary structure, enolate substituent, and solvent concentration [6].

The unsolvated tetrameric form contains a D₂d-symmetric core structure, while dimeric species exist as trisolvates with several isomeric forms [6]. Understanding these aggregation phenomena is crucial for optimizing reaction conditions and predicting stereochemical outcomes in alkylation reactions.

| Enolization System | Enolate Geometry | Temperature | Aggregation State | Selectivity |

|---|---|---|---|---|

| LDA/THF | Z-enolate | -78°C | Dimers/tetramers | High facial selectivity |

| NaHMDS/TMEDA | Z-enolate | -78°C | Monomeric | Octahedral chelation |

| nBu₂BOTf/Et₃N | Z-enolate (exclusive) | 0°C | Monomeric | Zimmerman-Traxler TS |

| TiCl₄/Et₃N | Z-enolate | -78°C | Variable | Chelated/non-chelated |

Case Studies in Natural Product Synthesis

The synthetic utility of (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone is exemplified through its successful application in numerous total syntheses of complex natural products. These case studies demonstrate the auxiliary's versatility and reliability in constructing challenging molecular architectures with precise stereochemical control [16] [17] [18].

Doliculide Total Synthesis

Doliculide, a cytotoxic marine cyclodepsipeptide with actin microfilament-stabilizing properties, represents one of the most sophisticated applications of the Evans auxiliary methodology [16] [19] [20]. The total synthesis of this complex natural product relies on (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone as a key chiral auxiliary in establishing the central stereogenic center of the characteristic polydeoxypropionate stereotriad [16].

The synthetic strategy employs an Evans-Tishchenko reduction of a hydroxy ketone obtained through a stereoselective Paterson aldol reaction [16]. This approach represents a direct application of auxiliary-controlled stereochemistry where the oxazolidinone framework guides the formation of multiple contiguous stereocenters. The Evans auxiliary is incorporated through acylation of the oxazolidinone with the appropriate acid chloride, followed by enolate formation and alkylation to install the required methyl-bearing quaternary centers [19].

The efficiency of this synthetic approach is demonstrated by the achievement of doliculide in a total of 17 or 15 linear steps, representing a substantial improvement over previous syntheses [16]. The success of this strategy validates the use of auxiliary-controlled reactions as commanding tools in the generation of stereogenic centers during the construction of complex molecules [21].

Brevetoxin Fragment Synthesis

In the enantioselective total synthesis of brevetoxin A, (S)-4-isopropyl-2-oxazolidinone derivatives play a crucial role in establishing key stereochemical relationships [22]. The synthesis employs coupling of glycolic acid with the Evans auxiliary to enable efficient alkylation with benzyloxyacetyl iodide, providing the desired stereochemical configuration for subsequent transformations [22].

The C22 stereocenter is established through alkylation of the glycolyl oxazolidinone with prenyl iodide under standard Evans conditions, demonstrating the reliability and predictability of the auxiliary in complex synthetic contexts [22]. This application illustrates the importance of auxiliary-controlled alkylation in accessing specific stereochemical arrays required for natural product targets.

Synoxazolidinone Natural Products

The synoxazolidinones represent a family of marine natural products with novel 4-oxazolidinone structures and promising antimicrobial activity against several clinically relevant bacterial strains [23] [24]. The total synthesis of synoxazolidinone A was achieved through a five-step sequence featuring a diastereoselective imine acylation/cyclization cascade [23].

This synthetic approach demonstrates the adaptation of Evans auxiliary principles to construct the 4-oxazolidinone heterocycle directly, rather than using the auxiliary as a temporary stereochemical directing group [23]. The methodology provides access to simplified dichloro derivatives that exhibit antimicrobial potency equal to that of the natural products [23].

Leucascandrolide Side Chain Construction

The leucascandrolide A side chain synthesis represents another significant application of oxazolidinone-based methodologies in natural product construction [25]. Multiple research groups have developed complementary approaches utilizing Evans auxiliary-derived intermediates for the stereoselective construction of the oxazole-containing side chain [25].

Leighton's synthesis employs a phosphonoacetate derivative coupling strategy, while Kozmin's approach utilizes rhodium carbenoid-mediated cyclization of nitriles and alpha-diazoketones [25]. Panek's synthesis features palladium-catalyzed cross-coupling of 2-trifluoromethylsulfonyl oxazoles with alkyne derivatives, demonstrating the versatility of oxazolidinone-derived building blocks in complex molecule assembly [25].

Applications in Polyketide Synthesis

The Evans auxiliary has found extensive application in polyketide natural product synthesis, where the establishment of multiple contiguous stereocenters with specific relative configurations is essential [18] [21]. The auxiliary-controlled alkylation methodology provides reliable access to alternating methyl-hydroxymethyl triads and syn/syn-deoxypropionate units that are characteristic of many bioactive polyketides [19] [26].

| Natural Product | Auxiliary Application | Key Transformation | Synthetic Steps | Reference |

|---|---|---|---|---|

| Doliculide | Stereotriad construction | Evans-Tishchenko reduction | 15-17 steps | [16] [19] |

| Brevetoxin A | Fragment synthesis | Glycolate alkylation | Fragment approach | [22] |

| Synoxazolidinone A | Core construction | Imine acylation/cyclization | 5 steps | [23] |

| Leucascandrolide A | Side chain assembly | Multiple auxiliary strategies | 9-10 steps | [25] |